molecular formula C18H20N2O2 B11121638 1-(2-methoxyethyl)-2-[(3-methylphenoxy)methyl]-1H-benzimidazole

1-(2-methoxyethyl)-2-[(3-methylphenoxy)methyl]-1H-benzimidazole

Cat. No.: B11121638
M. Wt: 296.4 g/mol
InChI Key: OEBKQAWOYMLXMK-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-2-[(3-methylphenoxy)methyl]-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This specific compound features a benzimidazole core with a 2-methoxyethyl group and a 3-methylphenoxy methyl substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-2-[(3-methylphenoxy)methyl]-1H-benzimidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of 2-Methoxyethyl Group: The 2-methoxyethyl group can be introduced via alkylation using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Attachment of 3-Methylphenoxy Methyl Group: The final step involves the reaction of the intermediate with 3-methylphenoxy methyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-2-[(3-methylphenoxy)methyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce any reducible functional groups present.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole nitrogen or the methoxyethyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium hydride, alkyl halides, under anhydrous conditions.

Major Products

    Oxidation: Benzimidazole N-oxides.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Potential therapeutic agent for treating infections or cancer.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-2-[(3-methylphenoxy)methyl]-1H-benzimidazole would depend on its specific biological target. Generally, benzimidazoles exert their effects by binding to specific proteins or enzymes, disrupting their normal function. This can lead to the inhibition of cell division, induction of apoptosis, or interference with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole: The parent compound, known for its broad-spectrum biological activities.

    2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, which can significantly alter their biological properties.

    Phenoxy Methyl Benzimidazoles: Compounds with phenoxy methyl groups, similar to the target compound, which may exhibit unique biological activities.

Uniqueness

1-(2-methoxyethyl)-2-[(3-methylphenoxy)methyl]-1H-benzimidazole is unique due to the specific combination of substituents, which may confer distinct chemical and biological properties not observed in other benzimidazole derivatives. This uniqueness can be leveraged in the development of new therapeutic agents or industrial applications.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

1-(2-methoxyethyl)-2-[(3-methylphenoxy)methyl]benzimidazole

InChI

InChI=1S/C18H20N2O2/c1-14-6-5-7-15(12-14)22-13-18-19-16-8-3-4-9-17(16)20(18)10-11-21-2/h3-9,12H,10-11,13H2,1-2H3

InChI Key

OEBKQAWOYMLXMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3N2CCOC

Origin of Product

United States

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